N-(m-PEG4)-N'-(PEG2-acid)-Cy5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C41H57ClN2O8 |

|---|---|

Poids moléculaire |

741.3 g/mol |

Nom IUPAC |

3-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoic acid chloride |

InChI |

InChI=1S/C41H56N2O8.ClH/c1-40(2)33-13-9-11-15-35(33)42(20-23-48-28-27-47-22-19-39(44)45)37(40)17-7-6-8-18-38-41(3,4)34-14-10-12-16-36(34)43(38)21-24-49-29-30-51-32-31-50-26-25-46-5;/h6-18H,19-32H2,1-5H3;1H |

Clé InChI |

NAIZLFADVBMGHZ-UHFFFAOYSA-N |

SMILES isomérique |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCC(=O)O)(C)C)CCOCCOCCOCCOC)C.[Cl-] |

SMILES canonique |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCC(=O)O)(C)C)CCOCCOCCOCCOC)C.[Cl-] |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-acid)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe and bioconjugation linker, N-(m-PEG4)-N'-(PEG2-acid)-Cy5. This molecule is of significant interest in various fields, including proteomics, drug discovery, and molecular imaging, primarily due to its utility as a component in Proteolysis Targeting Chimeras (PROTACs) and as a fluorescent labeling reagent.[1][2] This guide will delve into its chemical structure, physicochemical properties, relevant experimental protocols, and applications, with a focus on its role in targeted protein degradation.

Core Concepts: Structure and Functionality

This compound is a bifunctional molecule characterized by three key components: a Cy5 fluorophore, a terminal carboxylic acid, and two polyethylene (B3416737) glycol (PEG) chains of differing lengths.

-

Cy5 (Cyanine 5) Core: This is a bright, far-red fluorescent dye.[3] Its emission in the far-red spectrum is particularly advantageous for biological applications as it minimizes autofluorescence from endogenous cellular components, leading to a higher signal-to-noise ratio in imaging experiments.[3]

-

PEG Linkers (m-PEG4 and PEG2): The two polyethylene glycol chains, one with four ethylene (B1197577) glycol units and the other with two, serve several crucial functions. They significantly enhance the hydrophilicity and biocompatibility of the molecule, which can improve its solubility in aqueous buffers and reduce non-specific binding to proteins and cell membranes.[3][4][5] The PEG linkers also provide a flexible spacer arm, which is critical in applications like PROTACs to allow for the proper orientation of the linked molecules.

-

Terminal Carboxylic Acid (-acid): This functional group is the primary site for conjugation. The carboxylic acid can be activated to react with primary amines (such as the lysine (B10760008) residues on the surface of proteins) to form stable amide bonds.[5] This allows for the covalent attachment of the entire molecule to a protein of interest or another molecule bearing a primary amine.

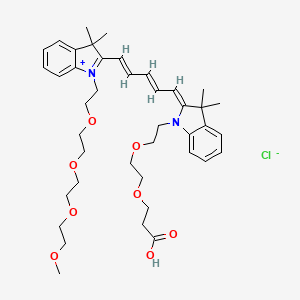

Below is a representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The properties of this compound are largely influenced by its Cy5 core and the attached PEG linkers. While specific, experimentally determined data for this exact molecule is not widely published, data from closely related analogs provide a strong basis for its expected characteristics.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 | N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 |

| Molecular Formula | C41H57ClN2O8 | C40H57ClN2O7[6] | C45H60ClN3O10[7] |

| Molecular Weight | 741.36 g/mol | 713.4 g/mol [6] | 838.43 g/mol [7] |

| Solubility | Soluble in water, DMSO, DMF | Soluble in water, DMSO, DMF, DCM[6] | Soluble in Methanol[7] |

| Storage | -20°C, protected from light | -20°C[6] | -20°C, sealed, away from moisture and light[7] |

Table 2: Spectroscopic Properties of this compound and Related Compounds

| Property | This compound (expected) | N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 | Standard Cy5-NHS Ester |

| Excitation Maximum (λex) | ~649 nm | 649 - 650 nm[3] | ~646 - 649 nm[1] |

| Emission Maximum (λem) | ~667 nm | 667 - 691 nm[3] | ~662 - 671 nm[1] |

| Molar Extinction Coefficient (ε) | ~170,000 M⁻¹cm⁻¹ ¹ | ~107,000 M⁻¹cm⁻¹[3] | ~250,000 M⁻¹cm⁻¹[1] |

| Quantum Yield (Φ) | Not specified | Not explicitly reported; a similar PEGylated Cy5 derivative had a Φ of 0.07[3] | ~0.2[1] |

¹ Value is for the structurally similar N-(m-PEG4)-N'-(PEG4-acid)-Cy5 and serves as a close approximation.[4]

Experimental Protocols

The terminal carboxylic acid of this compound allows for its conjugation to primary amines on biomolecules through the formation of an amide bond. This reaction is typically facilitated by the use of carbodiimide (B86325) crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Protocol: Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol provides a general guideline for the covalent labeling of a protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

-

This compound

-

Protein to be labeled in an amine-free buffer (e.g., 0.1 M MES, pH 4.5-5.0 for activation; PBS, pH 7.2-7.5 for conjugation)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

-

Gel filtration column (e.g., Sephadex G-25) for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein to be labeled in an amine-free buffer such as 0.1 M MES, pH 4.5-5.0, at a concentration of 1-10 mg/mL. The absence of primary amines in the buffer is critical to prevent unwanted side reactions.

-

-

Dye Preparation:

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL.

-

-

Activation of Carboxylic Acid:

-

Add a 10- to 20-fold molar excess of EDC and NHS (or Sulfo-NHS) to the dissolved this compound.

-

Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

-

-

Conjugation Reaction:

-

Add the activated dye solution to the protein solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding a suitable buffer like PBS. This pH range is optimal for the reaction between the NHS ester and the primary amines of the protein.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

Add a quenching solution, such as Tris-HCl or hydroxylamine, to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from unreacted dye and byproducts using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect fractions and monitor the absorbance at 280 nm (for protein) and ~650 nm (for Cy5) to identify the fractions containing the purified conjugate.

-

-

Characterization (Optional but Recommended):

-

Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated using the Beer-Lambert law by measuring the absorbance of the purified conjugate at 280 nm and ~650 nm.

-

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool in several areas of research and drug development.

Fluorescent Labeling and Imaging

As a Cy5-based dye, this molecule can be conjugated to antibodies, peptides, or other biomolecules for use in a variety of fluorescence-based applications, including:

-

Fluorescence Microscopy: Visualize the localization and trafficking of labeled proteins within cells.

-

Flow Cytometry: Identify and quantify cell populations based on the expression of a target protein.

-

In Vivo Imaging: The far-red emission of Cy5 allows for deeper tissue penetration, making it suitable for imaging in small animal models.

Proteomics Research

In proteomics, fluorescently labeled proteins can be used to study protein-protein interactions, protein expression levels, and post-translational modifications. The enhanced water solubility provided by the PEG linkers can be particularly beneficial in maintaining the native conformation and function of the labeled protein.

Targeted Protein Degradation: PROTACs

A major application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.

A PROTAC typically consists of:

-

A ligand that binds to the target protein of interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

This compound can be used as a fluorescently tagged linker in the construction of PROTACs. The carboxylic acid group is used to conjugate the linker to one of the ligands, while the other end of the linker is attached to the second ligand. The presence of the Cy5 dye allows for the visualization and tracking of the PROTAC itself, which can be invaluable for studying its uptake, distribution, and mechanism of action.

Caption: Workflow for PROTAC synthesis and targeted protein degradation.

The workflow for using this compound in the context of PROTACs involves a two-stage process. First is the chemical synthesis of the PROTAC molecule, where the fluorescent linker is conjugated to the POI and E3 ligase ligands. The second stage is the biological action of the PROTAC, where it induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein. The inclusion of the Cy5 dye allows for the monitoring of the PROTAC's behavior throughout this process.

Conclusion

This compound is a versatile and valuable tool for researchers, scientists, and drug development professionals. Its combination of a bright, far-red fluorophore, biocompatible PEG linkers, and a reactive carboxylic acid handle makes it suitable for a wide range of applications, from fluorescent labeling and imaging to the construction of sophisticated molecules for targeted protein degradation. The ability to track and visualize biomolecules and therapeutic agents with high sensitivity and specificity is crucial for advancing our understanding of complex biological processes and for the development of novel therapeutics. As research in areas like proteomics and targeted protein degradation continues to expand, the demand for well-characterized and multifunctional reagents like this compound is likely to grow.

References

- 1. benchchem.com [benchchem.com]

- 2. biorbyt.com [biorbyt.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 6. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, 2107273-12-9 | BroadPharm [broadpharm.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Navigating the Spectral Landscape of PEGylated Cyanine Dyes: A Technical Guide to N-(m-PEG4)-N'-(PEG2-acid)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties of the fluorescent probe N-(m-PEG4)-N'-(PEG2-acid)-Cy5. As a member of the cyanine (B1664457) dye family, Cy5 and its derivatives are integral tools in biological imaging and drug development, prized for their fluorescence in the far-red region of the spectrum, which mitigates the impact of autofluorescence from endogenous biomolecules. The incorporation of polyethylene (B3416737) glycol (PEG) chains enhances the hydrophilicity and biocompatibility of this particular variant, making it a valuable asset for labeling and tracking biomolecules in aqueous environments.

It is important to note that while specific experimental data for this compound is not extensively available in public literature, its spectral characteristics can be closely approximated by examining structurally similar PEGylated Cy5 dyes. This guide synthesizes the available data for these related compounds to provide a robust framework for utilizing this compound in your research.

Core Spectral Properties

The photophysical characteristics of this compound are primarily governed by its Cy5 core. The addition of PEG linkers is designed to improve solubility and reduce non-specific binding without significantly altering the fundamental spectral behavior of the fluorophore.

| Spectroscopic Property | Approximate Value | Source/Note |

| Excitation Maximum (λex) | 649 - 650 nm | Based on data for structurally similar PEGylated Cy5 compounds.[1][2][3] |

| Emission Maximum (λem) | 667 nm | Based on data for structurally similar PEGylated Cy5 compounds.[1][4][5] |

| Molar Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹ | Value for the structurally similar N-(m-PEG4)-N'-(PEG4-acid)-Cy5 serves as a close approximation.[1][6] |

| Quantum Yield (Φ) | ~0.2 | A typical value for Cy5 dyes.[1][2] |

Experimental Protocols

Accurate and reproducible spectroscopic data are foundational to rigorous scientific inquiry. The following are detailed methodologies for the determination of the key spectral properties of this compound.

Determining Absorbance Spectrum and Molar Extinction Coefficient

This protocol outlines the procedure for measuring the absorbance spectrum to identify the maximum absorbance wavelength (λmax) and calculate the molar extinction coefficient.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Calibrated analytical balance and volumetric flasks

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

-

Working Solution Preparation: Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., PBS). The final concentrations should yield absorbance values between 0.1 and 1.0 at the expected λmax to ensure adherence to the Beer-Lambert law.

-

Spectrophotometer Setup: Power on the spectrophotometer and allow the lamp to stabilize as per the manufacturer's guidelines. Set the wavelength scan range from approximately 400 nm to 800 nm.

-

Blank Measurement: Fill a quartz cuvette with the experimental buffer to serve as a blank. Record a baseline spectrum to subtract the absorbance of the solvent and the cuvette.

-

Sample Measurement: Measure the absorbance spectrum for each dilution.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration.

-

The molar extinction coefficient (ε) is determined from the slope of the resulting linear regression.

-

Determining Fluorescence Excitation and Emission Spectra

This protocol details the measurement of the fluorescence spectra of this compound.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., PBS, DMSO)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Prepare a dilute solution of the dye in the desired buffer. The absorbance of the solution at the excitation maximum should be kept below 0.1 to minimize inner filter effects.

-

Emission Spectrum Measurement:

-

Set the spectrofluorometer to the known excitation maximum (approximately 649 nm).

-

Scan a range of emission wavelengths, typically from 660 nm to 800 nm.

-

Record the fluorescence intensity at each emission wavelength.

-

-

Excitation Spectrum Measurement:

-

Set the spectrofluorometer to the known emission maximum (approximately 667 nm).

-

Scan a range of excitation wavelengths, from approximately 550 nm to 660 nm.

-

Record the fluorescence intensity at each excitation wavelength.

-

-

Data Analysis:

-

Plot fluorescence intensity versus wavelength for both spectra.

-

The peak of the excitation spectrum corresponds to the excitation maximum (λex), and the peak of the emission spectrum indicates the emission maximum (λem).

-

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the described protocols.

Caption: Workflow for Absorbance Spectrum and Molar Extinction Coefficient Determination.

Caption: Workflow for Fluorescence Excitation and Emission Spectra Measurement.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 | CAS:2107273-12-9 | AxisPharm [axispharm.com]

- 5. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 6. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]

A Technical Guide to the Spectroscopic Properties of N-(m-PEG4)-N'-(PEG2-acid)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe N-(m-PEG4)-N'-(PEG2-acid)-Cy5, focusing on its core spectroscopic properties, detailed experimental protocols for its characterization, and a relevant application in biomolecular interaction studies. The incorporation of polyethylene (B3416737) glycol (PEG) chains enhances the hydrophilicity and biocompatibility of the Cy5 dye, making it a valuable tool for labeling and tracking biomolecules in aqueous environments.

Core Spectroscopic Properties

This compound is a cyanine-based fluorescent dye that exhibits excitation and emission in the far-red region of the electromagnetic spectrum. This characteristic is particularly advantageous for biological imaging applications as it minimizes autofluorescence from endogenous cellular components, thereby improving the signal-to-noise ratio. The terminal carboxylic acid group allows for covalent conjugation to primary amines on biomolecules, such as proteins and peptides, through the formation of a stable amide bond in the presence of activators like EDC or DCC.[1]

The key spectroscopic parameters for this compound and its close structural analogs are summarized in the table below. It is important to note that the local environment, including solvent polarity and pH, can influence the precise spectral characteristics of the dye.

| Property | Value for this compound or close analog | Standard Cy5 |

| Excitation Maximum (λex) | 649 nm[1] | ~649 - 651 nm[2] |

| Emission Maximum (λem) | 667 nm[1] | ~666 - 671 nm[2] |

| Molar Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹ (for N-(m-PEG4)-N'-(PEG4-acid)-Cy5)[3][4] | ~250,000 cm⁻¹M⁻¹[2] |

| Quantum Yield (Φ) | Not explicitly reported; ~0.07 for a similar PEGylated Cy5[5] | ~0.2[2][3] |

Experimental Protocols

Accurate and reproducible spectroscopic characterization is crucial for the effective use of fluorescent probes. The following are detailed protocols for determining the key spectral properties of this compound.

Determination of Excitation and Emission Spectra

This protocol outlines the procedure for measuring the fluorescence excitation and emission spectra of the dye.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in the desired final buffer (e.g., PBS) to a nanomolar concentration. The final absorbance at the excitation maximum should be below 0.1 to prevent inner filter effects.[3]

-

-

Emission Spectrum Measurement:

-

Excitation Spectrum Measurement:

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength and is determined using the Beer-Lambert law (A = εcl).

Materials:

-

This compound

-

Spectroscopy-grade solvent

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance and volumetric flasks

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of the dye and dissolve it in a known volume of solvent to create a stock solution of a precise concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with decreasing concentrations.

-

Absorbance Measurement: For each dilution, measure the absorbance at the wavelength of maximum absorption (λmax), which corresponds to the excitation maximum.

-

Data Analysis: Plot the absorbance values against the molar concentrations. The molar extinction coefficient (ε) is the slope of the resulting linear graph.[5]

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process and is the ratio of photons emitted to photons absorbed. It is typically determined relative to a standard with a known quantum yield.

Materials:

-

This compound solution

-

A reference standard with a known quantum yield in the same solvent (e.g., Cresyl Violet in Methanol)

-

Spectrofluorometer and UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.[5]

-

Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings for both the sample and the standard.

-

Data Analysis:

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (gradient_sample / gradient_standard) * (n_sample² / n_standard²) where 'gradient' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'n' is the refractive index of the solvent.[5]

-

Application Workflow: FRET-based Protein-Protein Interaction Assay

This compound is well-suited for use as an acceptor fluorophore in Förster Resonance Energy Transfer (FRET) experiments to study protein-protein interactions.[6] FRET is a mechanism describing energy transfer between two light-sensitive molecules. A donor fluorophore, in an excited electronic state, may transfer energy to an acceptor fluorophore in close proximity (typically <10 nm). In a common FRET pair, Cy3 acts as the donor and Cy5 as the acceptor.[6] The following workflow outlines a FRET experiment using acceptor photobleaching to detect protein interactions in fixed cells.

Caption: A generalized experimental workflow for detecting protein-protein interactions using FRET.

Signaling Pathway Diagram: Antibody-based Cell Surface Protein Imaging

PEGylated Cy5 probes can be used for wash-free imaging of cell surface proteins. The fluorescence of the probe is quenched in aqueous solution due to intermolecular resonance energy transfer but is enhanced upon anchoring to the plasma membrane, where lateral diffusion separates the dye molecules. This principle can be applied to track cellular dynamics.

Caption: Mechanism of fluorescence activation for a PEG-Cy5 probe upon binding to a cell surface receptor.

References

- 1. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Imaging protein-protein interactions using fluorescence resonance energy transfer microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-acid)-Cy5: Core Mechanism and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe N-(m-PEG4)-N'-(PEG2-acid)-Cy5, focusing on its core mechanism of action as a labeling agent, its physicochemical properties, and detailed protocols for its application in research and drug development.

Core Concepts: Mechanism of Action

The primary mechanism of action of this compound is not as a modulator of biological signaling pathways, but rather as a versatile and robust fluorescent probe for the covalent labeling of biomolecules. Its functionality can be understood by dissecting its three key components: the Cy5 fluorophore, the polyethylene (B3416737) glycol (PEG) linkers, and the terminal carboxylic acid.

-

Cy5 Fluorophore: The core of the molecule is the cyanine (B1664457) 5 (Cy5) dye. Cy5 is a bright and photostable fluorophore that absorbs light in the far-red region of the spectrum and emits in the near-infrared. This is highly advantageous for biological imaging as it minimizes autofluorescence from endogenous cellular components, leading to a high signal-to-noise ratio. The fluorescence mechanism is based on the excitation of its delocalized π-electron system, followed by radiative decay back to the ground state, emitting a photon of light at a longer wavelength.[1]

-

PEG Linkers (m-PEG4 and PEG2): The molecule incorporates two polyethylene glycol (PEG) chains of different lengths. These PEG linkers serve several crucial functions. They significantly increase the hydrophilicity of the otherwise hydrophobic Cy5 dye, improving its solubility in aqueous buffers commonly used in biological experiments.[2] This enhanced solubility helps to prevent aggregation, which can quench fluorescence and lead to non-specific binding. Furthermore, the PEG chains act as flexible spacers, reducing steric hindrance when conjugating the dye to larger biomolecules, thereby preserving the biological activity of the target molecule.

-

Terminal Carboxylic Acid (PEG2-acid): The terminal carboxylic acid group is the reactive handle for covalent conjugation to biomolecules. By itself, the carboxylic acid is not highly reactive towards functional groups on proteins or other biomolecules. However, it can be readily activated, most commonly using carbodiimide (B86325) chemistry (e.g., EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[3] This two-step process converts the carboxylic acid into a more stable and highly reactive NHS ester, which then efficiently reacts with primary amines (such as the side chain of lysine (B10760008) residues in proteins) to form a stable amide bond.[4]

In essence, the "mechanism of action" is a chemical one: the targeted, covalent attachment of a bright and photostable fluorescent tag to a molecule of interest, enabling its visualization and tracking in various biological systems.

Data Presentation: Physicochemical Properties

| Property | Value | Reference/Note |

| Excitation Maximum (λex) | ~649 nm | Based on data for N-(m-PEG4)-N'-(PEG4-acid)-Cy5.[5] |

| Emission Maximum (λem) | ~667 nm | Based on data for N-(m-PEG4)-N'-(PEG4-acid)-Cy5.[5] |

| Molar Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹ | Based on data for N-(m-PEG4)-N'-(PEG4-acid)-Cy5.[5] The value for standard Cy5 is typically ~250,000 cm⁻¹M⁻¹.[6] |

| Quantum Yield (Φ) | ~0.2 | Typical value for Cy5 dyes in aqueous buffers.[6] |

| Reactive Group | Carboxylic Acid | Reacts with primary amines after activation. |

| Solubility | Water, DMSO, DMF | The PEG linkers enhance aqueous solubility.[5] |

Experimental Protocols

Protocol for Conjugation of this compound to a Protein via EDC/sulfo-NHS Chemistry

This protocol describes a general two-step procedure for covalently labeling a protein with this compound.

Materials:

-

This compound

-

Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Gel filtration column (e.g., Sephadex G-25) or dialysis cassette for purification

Procedure:

-

Dye Preparation: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

-

Protein Preparation: Dissolve the protein to be labeled in the Coupling Buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.

-

Activation of the Dye: a. In a separate microcentrifuge tube, add a 10-fold molar excess of EDC and a 20-fold molar excess of sulfo-NHS to the required amount of the Cy5 dye stock solution. b. Add Activation Buffer to the dye/EDC/sulfo-NHS mixture. c. Incubate for 15-30 minutes at room temperature, protected from light, to form the sulfo-NHS ester.

-

Conjugation Reaction: a. Add the activated dye solution to the protein solution. b. Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

-

Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted sulfo-NHS esters. Incubate for 30 minutes at room temperature.

-

Purification: Separate the labeled protein from unreacted dye and reaction byproducts using a gel filtration column or dialysis. a. Gel Filtration: Equilibrate the column with PBS. Apply the reaction mixture to the column and collect the fractions. The first colored fractions will contain the labeled protein. b. Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against PBS at 4°C with several buffer changes over 24-48 hours.

-

Characterization and Storage: a. Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~649 nm (for Cy5). The DOL can be calculated using the following formula: DOL = (A₆₄₉ × ε_protein) / [(A₂₈₀ - (A₆₄₉ × CF₂₈₀)) × ε_dye] (CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm, typically ~0.05 for Cy5). b. Store the labeled protein at 4°C, protected from light. For long-term storage, add glycerol (B35011) to 50% and store at -20°C.

Protocol for Cellular Imaging with a Cy5-Labeled Biomolecule

This protocol provides a general workflow for imaging cells stained with a biomolecule conjugated to this compound.

Materials:

-

Cells cultured on glass coverslips or in imaging dishes

-

Cy5-labeled biomolecule of interest

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixation solution: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization solution (optional): 0.1-0.5% Triton X-100 in PBS

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

Antifade mounting medium

-

Fluorescence microscope with appropriate filter sets for Cy5 (Excitation: ~630-650 nm, Emission: ~660-700 nm)

Procedure:

-

Cell Seeding: Seed cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.

-

Labeling: a. Dilute the Cy5-labeled biomolecule to the desired final concentration in pre-warmed cell culture medium. The optimal concentration should be determined empirically. b. Remove the old medium from the cells and replace it with the medium containing the Cy5-conjugate. c. Incubate the cells for the desired period (this can range from minutes to hours depending on the target and uptake mechanism) at 37°C in a CO₂ incubator.

-

Washing: Remove the labeling medium and wash the cells 2-3 times with warm PBS to remove any unbound conjugate.

-

Fixation: a. Add 4% PFA to the cells and incubate for 10-15 minutes at room temperature. b. Wash the cells 3 times with PBS.

-

Permeabilization (for intracellular targets): a. If the target is intracellular, add the permeabilization solution and incubate for 5-10 minutes at room temperature. b. Wash the cells 3 times with PBS.

-

Counterstaining: a. Incubate the cells with a nuclear counterstain (e.g., DAPI) according to the manufacturer's instructions. b. Wash the cells 3 times with PBS.

-

Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

-

Imaging: Acquire images using a fluorescence microscope equipped with a laser line and filter set appropriate for Cy5.

Mandatory Visualizations

Signaling Pathways and Workflows

Cellular Uptake Pathway

The specific cellular uptake mechanism for small biomolecules conjugated with this compound has not been definitively characterized. However, for protein conjugates, the uptake is generally dictated by the protein itself. If the protein has a known receptor on the cell surface, uptake will likely be mediated by receptor-mediated endocytosis. For non-specific uptake of proteins or in the absence of a specific receptor, macropinocytosis is a common pathway. The PEGylation of the dye is unlikely to fundamentally change the uptake pathway of the conjugated protein, although it may influence the kinetics and overall efficiency of uptake.

References

- 1. Fluorescent Probes | Thermo Fisher Scientific - DE [thermofisher.com]

- 2. Distribution and Cellular Uptake of PEGylated Polymeric Particles in the Lung Towards Cell-Specific Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - AE [thermofisher.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]

- 6. Cellular delivery of PEGylated PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Hydrophilicity of PEGylated Cy5 Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrophilicity of Cyanine5 (Cy5) dyes following modification with polyethylene (B3416737) glycol (PEG). It covers the fundamental principles of PEGylation for enhancing aqueous solubility, presents quantitative data, and offers detailed experimental protocols for characterization. This document is intended to serve as a comprehensive resource for researchers leveraging PEG-Cy5 conjugates in aqueous environments for applications ranging from bioimaging to drug delivery.

Introduction: The Challenge of Cy5 Solubility

Cyanine5 (Cy5) is a far-red fluorescent dye widely utilized in biological research for applications such as fluorescence microscopy, flow cytometry, and nucleic acid labeling.[1] Its key advantages include high molar absorptivity and fluorescence emission in the near-infrared (NIR) spectrum (~650 nm excitation, ~670 nm emission), a region where cellular autofluorescence is minimal.[2][3]

However, the practical application of unmodified Cy5 in biological systems is often hampered by its inherent hydrophobicity.[1] This poor water solubility can lead to aggregation in aqueous buffers, non-specific binding to hydrophobic pockets in proteins and cell membranes, and reduced fluorescence quantum yield.[4] To overcome these limitations, Cy5 is frequently conjugated with polyethylene glycol (PEG), a hydrophilic polymer, to enhance its water solubility and biocompatibility.[3][5] This process, known as PEGylation, renders the dye suitable for a wide array of in vivo and in vitro applications.[3]

The Mechanism of PEGylation-Induced Hydrophilicity

PEGylation is a well-established strategy to increase the hydrophilicity and aqueous solubility of hydrophobic molecules.[5] Polyethylene glycol is a neutral, water-soluble, and biocompatible polymer. When conjugated to a hydrophobic core like Cy5, the long, flexible PEG chains form a dynamic, hydrated cloud around the dye molecule.

This hydrophilic shell imparts several key properties:

-

Enhanced Water Solubility: The ether oxygens in the PEG backbone form hydrogen bonds with water molecules, effectively creating a hydration layer that shields the hydrophobic Cy5 core from the aqueous environment and prevents aggregation.[5]

-

Improved Biocompatibility: The "stealth" properties of the PEG cloud can reduce recognition by the immune system and decrease non-specific protein adsorption, leading to longer circulation times in vivo.[5][6]

-

Flexible Linker Structure: The PEG chain acts as a flexible spacer, which can be beneficial when conjugating the dye to larger biomolecules like antibodies or proteins.[2]

The degree of hydrophilicity can be precisely tuned by altering the length (i.e., molecular weight) of the conjugated PEG chain.[6][7][8]

Figure 1: PEG chains forming a hydrophilic shell around a Cy5 dye.

Quantitative Analysis of Hydrophilicity

The hydrophilicity of a molecule can be quantified using several experimental parameters. While a comprehensive dataset correlating specific PEG chain lengths to absolute hydrophilicity values for Cy5 is not consolidated in a single source, the following tables summarize the expected trends and representative data based on the principles of PEGylation and characterization of similar molecules.

Table 1: Partition Coefficient (Log P) Data

The octanol-water partition coefficient (Log P) is the gold standard for measuring lipophilicity.[9] A lower Log P value indicates higher hydrophilicity.

| Compound | PEG Molecular Weight (Da) | Expected Log P Range | Hydrophilicity |

| Unmodified Cy5 | N/A | > 4.0 | Hydrophobic |

| PEGylated Cy5 | 400 | 2.0 to 3.5 | Moderately Hydrophilic |

| PEGylated Cy5 | 2,000 | 0.5 to 2.0 | Hydrophilic |

| PEGylated Cy5 | 5,000 | < 0.5 | Highly Hydrophilic |

| PEGylated Cy5 | 20,000 | < 0 | Very Highly Hydrophilic |

Note: Expected values are estimated based on the known hydrophobic nature of cyanine (B1664457) dyes and the hydrophilic contribution of PEG chains. Actual values require experimental determination.

Table 2: Reversed-Phase HPLC (RP-HPLC) Retention Time

In RP-HPLC, more hydrophobic molecules interact more strongly with the nonpolar stationary phase, resulting in longer retention times. Therefore, a shorter retention time indicates greater hydrophilicity.[10][11]

| Compound | PEG Molecular Weight (Da) | Relative Retention Time (t R ) |

| Unmodified Cy5 | N/A | Highest |

| PEGylated Cy5 | 400 | High |

| PEGylated Cy5 | 2,000 | Intermediate |

| PEGylated Cy5 | 10,000 | Low |

Note: This demonstrates a qualitative trend. Absolute retention times are dependent on the specific column, mobile phase, and gradient used.

Table 3: Water Contact Angle Measurements

The contact angle of a water droplet on a surface coated with the dye provides a direct measure of surface wettability. A lower contact angle signifies a more hydrophilic surface.[12][13] Surfaces with water contact angles below 90° are considered hydrophilic.[12]

| Surface Coating | PEG Molecular Weight (Da) | Expected Contact Angle (θ) | Surface Property |

| Unmodified Cy5 | N/A | > 90° | Hydrophobic |

| PEGylated Cy5 | 2,000 | 40° - 60° | Hydrophilic |

| High-Density PEGylated Cy5 | 5,000 | 20° - 40° | Highly Hydrophilic |

Note: Values are based on typical results for PEG-grafted surfaces.[14]

Experimental Protocols for Hydrophilicity Characterization

Accurate characterization of PEG-Cy5 hydrophilicity is critical for ensuring reproducible performance in downstream applications. The following sections provide detailed protocols for key analytical methods.

Synthesis of PEG-Cy5 Conjugate

The conjugation of PEG to Cy5 is the foundational step. A common method involves the reaction of an amine-reactive Cy5-NHS ester with an amine-terminated PEG.

Figure 2: Workflow for the synthesis of a PEG-Cy5 conjugate.

Methodology:

-

Reagent Preparation: Dissolve Cy5 N-hydroxysuccinimide (NHS) ester in anhydrous dimethyl sulfoxide (B87167) (DMSO). In a separate vial, dissolve a molar excess (e.g., 1.5x) of amine-terminated PEG (e.g., mPEG-NH2) of the desired molecular weight in a reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

-

Conjugation Reaction: Slowly add the Cy5-NHS ester solution to the PEG solution while stirring. Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.

-

Purification: Remove unreacted Cy5 and other small molecules by extensive dialysis against deionized water using an appropriate molecular weight cutoff (MWCO) membrane or by using size-exclusion chromatography (SEC).

-

Characterization: Confirm the successful conjugation and purity of the product using UV-Vis spectroscopy (to determine dye concentration) and MALDI-TOF mass spectrometry (to confirm the mass of the conjugate).

-

Storage: Lyophilize the purified PEG-Cy5 conjugate and store it at -20°C, desiccated and protected from light.[2][15]

Determination of Partition Coefficient (Log P) by Shake-Flask Method

This "gold standard" method directly measures the partitioning of a compound between n-octanol and water.[9][16]

Figure 3: Experimental workflow for Log P determination.

Methodology:

-

Phase Preparation: Prepare two stock solutions: n-octanol saturated with water (or a relevant buffer, e.g., PBS pH 7.4) and water (or buffer) saturated with n-octanol. Allow them to equilibrate for at least 24 hours.[17]

-

Sample Preparation: Dissolve a known amount of the PEG-Cy5 conjugate in the n-octanol-saturated aqueous phase.

-

Partitioning: Mix equal volumes of the PEG-Cy5 solution and the water-saturated n-octanol in a vial.

-

Equilibration: Shake the mixture vigorously for 1-2 hours at a constant temperature to allow the conjugate to partition between the two phases.

-

Phase Separation: Centrifuge the vial (e.g., 2000 x g for 10 minutes) to ensure complete separation of the two immiscible layers.

-

Quantification: Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase. Determine the concentration of the PEG-Cy5 in each phase by measuring its absorbance at ~650 nm using a UV-Vis spectrophotometer.

-

Calculation: Calculate the partition coefficient using the formula: P = [Concentration in octanol] / [Concentration in water] . The final value is expressed as Log P .[18]

Hydrophilicity Assessment by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. It is a powerful indirect method for assessing the relative hydrophilicity of different PEG-Cy5 conjugates.[9][19]

Figure 4: Workflow for RP-HPLC analysis of PEG-Cy5 dyes.

Methodology:

-

System Setup: Use an HPLC system equipped with a C18 reversed-phase column and a UV-Vis or diode array detector.

-

Mobile Phase: Prepare two mobile phases. Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA). Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Sample Preparation: Dissolve the series of PEG-Cy5 conjugates (with different PEG lengths) and an unmodified Cy5 control in a small amount of the initial mobile phase composition (e.g., 95% A / 5% B).

-

Elution Program: Equilibrate the column with the initial mobile phase. After injecting the sample, run a linear gradient to increase the concentration of Mobile Phase B (e.g., from 5% to 95% over 30 minutes).

-

Detection and Analysis: Monitor the column eluate at the maximum absorbance wavelength of Cy5 (~650 nm). The time at which the peak maximum for each compound elutes is its retention time (t R ).

-

Interpretation: Compare the retention times. A shorter retention time signifies that the compound has a lower affinity for the hydrophobic C18 stationary phase and is therefore more hydrophilic.[10]

Conclusion

The hydrophilicity of Cy5 dyes is a critical parameter that dictates their utility in aqueous and biological environments. Unmodified Cy5 is inherently hydrophobic, which limits its application. PEGylation provides a robust and tunable strategy to overcome this limitation by creating a hydrophilic polymer shell around the dye core. As demonstrated, the degree of hydrophilicity is directly influenced by the length of the attached PEG chain. The experimental protocols outlined in this guide—synthesis, Log P determination, and RP-HPLC analysis—provide a framework for the rational design and rigorous characterization of PEG-Cy5 conjugates, enabling researchers to optimize their properties for specific applications in diagnostics, imaging, and drug delivery.

References

- 1. Is Cy5 hydrophobic? | AAT Bioquest [aatbio.com]

- 2. nanocs.net [nanocs.net]

- 3. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Atomistic simulation studies of ionic cyanine dyes: self-assembly and aggregate formation in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. broadpharm.com [broadpharm.com]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. chromtech.com [chromtech.com]

- 11. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. measurlabs.com [measurlabs.com]

- 13. nanoscience.com [nanoscience.com]

- 14. mdpi.com [mdpi.com]

- 15. Cy5 PEG Folic Acid [nanocs.net]

- 16. researchgate.net [researchgate.net]

- 17. agilent.com [agilent.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. A comprehensive method for determining hydrophobicity constants by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Aqueous Environments: A Technical Guide to the Solubility of N-(m-PEG4)-N'-(PEG2-acid)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of N-(m-PEG4)-N'-(PEG2-acid)-Cy5, a PEGylated cyanine (B1664457) dye, in aqueous buffers. Understanding the solubility of this fluorescent probe is critical for its effective use in various applications, from bioconjugation and cellular imaging to in vivo studies. This document offers a compilation of available data, detailed experimental methodologies for solubility determination, and a practical workflow for its application in protein labeling.

Core Concepts: The Impact of PEGylation on Cy5 Solubility

Cyanine dyes, including the popular Cy5, are known for their bright fluorescence in the far-red spectrum, which minimizes autofluorescence from biological samples. However, the parent Cy5 molecule has limited solubility in aqueous solutions, often requiring the use of organic co-solvents like DMSO or DMF.[1][2] This can be detrimental to sensitive biological molecules such as proteins, which may denature in the presence of organic solvents.[3]

The addition of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the hydrophilicity and biocompatibility of molecules.[4][5] In the case of this compound, the m-PEG4 and PEG2-acid moieties significantly increase its solubility in aqueous media.[4][6][7][8] This enhanced water solubility is a major advantage in biological buffers, as it can prevent the formation of non-fluorescent aggregates, a common issue with cyanine dyes.[4]

Quantitative Data Summary

Table 1: Qualitative Solubility of this compound and Related Compounds

| Compound | Aqueous Buffers (e.g., PBS) | Organic Solvents | Notes |

| This compound | Soluble[6][7][8] | DMSO, DMF, DCM[7] | The hydrophilic PEG spacer increases solubility in aqueous media.[6][7] |

| Non-sulfonated Cy5 | Limited solubility | Soluble in DMSO, DMF[1][2] | Requires organic co-solvents for efficient labeling in aqueous conditions.[1] |

| Sulfonated Cy5 | Highly soluble | Less soluble in organic solvents | Sulfonate groups render the dyes highly soluble in aqueous buffers.[3] |

| Cy5 PEG amine | Soluble in water | Chloroform, DMSO[9] | Can be used directly in aqueous buffer without adding organic solvents.[9] |

Table 2: Spectroscopic Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (λex) | ~649 nm | [7] |

| Emission Maximum (λem) | ~667 nm | [7] |

| Molar Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹ (for a structurally similar compound) | [7] |

Experimental Protocols

Determining Aqueous Solubility of this compound

This protocol provides a general method for determining the solubility of the dye in a specific aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).

Materials:

-

This compound

-

Aqueous buffer of choice (e.g., PBS, pH 7.4)

-

Spectroscopy-grade DMSO

-

Vortex mixer

-

Centrifuge

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a Concentrated Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

-

Serial Dilutions in Aqueous Buffer: Prepare a series of dilutions of the stock solution in the desired aqueous buffer. For example, create solutions with final concentrations ranging from 0.01 mg/mL to 1 mg/mL.

-

Equilibration: Vortex each dilution thoroughly and allow them to equilibrate at room temperature for at least one hour, protected from light.

-

Observation and Centrifugation: Visually inspect each dilution for any precipitate. Centrifuge the solutions at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undissolved material.

-

Spectrophotometric Analysis: Carefully take an aliquot from the supernatant of each tube, avoiding any pelleted material. Measure the absorbance of the supernatant at the dye's maximum absorbance wavelength (~649 nm).

-

Data Analysis: Plot the absorbance as a function of the prepared concentration. The point at which the absorbance plateaus indicates the saturation concentration, which is the solubility limit of the dye in that specific buffer.

Protein Labeling with this compound

The terminal carboxylic acid on this compound can be activated to react with primary amines on proteins, forming a stable amide bond. This protocol outlines a general workflow for protein labeling.

Materials:

-

This compound

-

Protein to be labeled in an amine-free buffer (e.g., PBS)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

-

Anhydrous DMSO

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

-

Spin desalting columns or dialysis equipment for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a spin desalting column or dialysis. The recommended protein concentration is 5-10 mg/mL.[6]

-

Dye Activation: Immediately before use, dissolve this compound, EDC, and NHS in anhydrous DMSO to prepare an activated NHS ester solution.

-

Labeling Reaction: Add the activated dye solution to the protein solution in the reaction buffer. The optimal molar ratio of dye to protein should be determined empirically, but a 10-fold molar excess of dye is a good starting point.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature on a rotary shaker, protected from light.[6]

-

Purification: Remove the unreacted dye and byproducts using a spin desalting column or by dialysis against an appropriate storage buffer.

Visualizations

Experimental Workflow for Determining Aqueous Solubility

Caption: A generalized workflow for the experimental determination of the aqueous solubility of a fluorescent dye.

Logical Workflow for Protein Labeling

Caption: A logical workflow for the covalent labeling of a protein with an amine-reactive fluorescent dye.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. abcam.com [abcam.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. assaygenie.com [assaygenie.com]

- 7. N-(m-PEG4)-N'-(PEG4-acid)-Cy5, 2107273-32-3 | BroadPharm [broadpharm.com]

- 8. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 | CAS:2107273-12-9 | AxisPharm [axispharm.com]

- 9. nanocs.net [nanocs.net]

The Strategic Application of N-(m-PEG4)-N'-(PEG2-acid)-Cy5 in PROTAC Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] The elegant design of a PROTAC involves three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that covalently connects these two moieties. The linker is not merely a spacer but plays a critical role in determining the efficacy, solubility, and pharmacokinetic properties of the PROTAC.[2][3] This technical guide focuses on a specific, highly functionalized linker, N-(m-PEG4)-N'-(PEG2-acid)-Cy5 , and its application in the synthesis of fluorescently labeled PROTACs for advanced research and drug development.

The incorporation of a Cy5 near-infrared fluorescent dye offers a powerful tool for real-time visualization and quantification of PROTAC activity within living cells.[4][5] The polyethylene (B3416737) glycol (PEG) chains (m-PEG4 and PEG2) enhance aqueous solubility and cell permeability, crucial properties for these often large and complex molecules.[2][6] The terminal carboxylic acid provides a versatile handle for conjugation to an amine-functionalized ligand, typically through robust amide bond formation.[7][8]

This guide will provide a comprehensive overview of the synthesis, characterization, and application of PROTACs constructed with the this compound linker, including detailed experimental protocols and data presentation.

Core Concepts and Signaling Pathways

The fundamental mechanism of action for a PROTAC is to induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the poly-ubiquitination of the target protein, marking it for degradation by the proteasome. The use of a fluorescently labeled PROTAC allows for the direct observation and measurement of key steps in this pathway.

Caption: Mechanism of action for a fluorescently labeled PROTAC.

Synthesis of a Cy5-Labeled PROTAC

The synthesis of a PROTAC using this compound typically involves a convergent synthetic route where the linker is coupled to the POI ligand and the E3 ligase ligand in a sequential manner. The terminal carboxylic acid on the linker is ideal for forming a stable amide bond with a primary or secondary amine on one of the ligands.

Experimental Protocol: Amide Coupling of this compound to an Amine-Containing Ligand

This protocol describes a general procedure for the amide coupling reaction. The specific conditions may need to be optimized based on the properties of the amine-containing ligand.

Materials:

-

This compound

-

Amine-containing ligand (POI or E3 ligase ligand)

-

Anhydrous Dimethylformamide (DMF)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS)

-

Nuclear Magnetic Resonance (NMR) Spectrometer

Procedure:

-

Dissolution: In a clean, dry reaction vial, dissolve the amine-containing ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

-

Activation: In a separate vial, dissolve HATU (1.2 equivalents) in anhydrous DMF.

-

Coupling: To the solution of the ligand and linker, add DIPEA (2.0 equivalents). Then, add the HATU solution dropwise while stirring at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by LC-MS. The reaction is typically complete within 2-4 hours.

-

Quenching: Once the reaction is complete, quench by adding water.

-

Purification: Purify the crude product by preparative reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final Cy5-labeled ligand-linker conjugate by analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.

The resulting conjugate, now bearing a terminal functional group from the other end of the original amine-containing ligand (or the other end of the linker if a bifunctional linker was used), can then be subjected to a second coupling reaction with the other ligand (E3 ligase or POI ligand, respectively) to complete the synthesis of the final PROTAC.

Illustrative Quantitative Data

Due to the proprietary nature of specific PROTAC development programs, the following data is representative and intended for illustrative purposes.

| Parameter | Value | Method |

| Reaction Yield | 65% | Isolated Yield |

| Purity | >98% | HPLC |

| Molecular Weight (Observed) | [Expected Mass + H]+ | ESI-MS |

| NMR | Conforms to structure | 1H NMR, 13C NMR |

Table 1: Representative data for the synthesis and characterization of a Cy5-labeled PROTAC.

Characterization and In Vitro Assays

The fluorescent nature of the PROTAC allows for a range of in vitro assays to characterize its binding and degradation activity.

Experimental Protocol: Fluorescence Polarization (FP) Assay for Ternary Complex Formation

This assay measures the binding affinity of the Cy5-labeled PROTAC to its target protein and E3 ligase, providing insights into the formation of the ternary complex.[9][10][11]

Materials:

-

Cy5-labeled PROTAC

-

Purified recombinant POI

-

Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

384-well, low-volume, black microplates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the unlabeled POI ligand and E3 ligase ligand (for competition experiments) and the PROTAC in assay buffer.

-

Assay Setup: In a 384-well plate, add a fixed concentration of the Cy5-labeled PROTAC and the purified POI.

-

Titration: Add increasing concentrations of the purified E3 ligase to the wells.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measurement: Measure the fluorescence polarization on a plate reader.

-

Data Analysis: Plot the change in millipolarization (mP) as a function of the E3 ligase concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd).

Illustrative Binding and Degradation Data

| Assay | Parameter | Value (nM) |

| Fluorescence Polarization | Kd (PROTAC to POI) | 50 |

| Kd (PROTAC to E3 Ligase) | 150 | |

| Ternary Complex Kd | 25 | |

| Cell-Based Degradation | DC50 | 100 |

| Dmax | 95% |

Table 2: Representative binding and degradation data for a Cy5-labeled PROTAC.

Live-Cell Imaging

A key advantage of a Cy5-labeled PROTAC is the ability to directly visualize its localization and the degradation of its target in living cells.[4][5]

Caption: Workflow for live-cell imaging of PROTAC-mediated degradation.

Experimental Protocol: Live-Cell Confocal Microscopy

Materials:

-

Cells stably expressing the POI tagged with a fluorescent protein (e.g., GFP)

-

Glass-bottom imaging dishes

-

Cy5-labeled PROTAC

-

Live-cell imaging medium

-

Confocal microscope with environmental control (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed the cells in glass-bottom dishes and allow them to adhere overnight.

-

PROTAC Treatment: Replace the culture medium with live-cell imaging medium containing the desired concentration of the Cy5-labeled PROTAC.

-

Time-Lapse Imaging: Immediately place the dish on the microscope stage and begin acquiring images in both the GFP and Cy5 channels at regular intervals (e.g., every 15 minutes) for the desired duration (e.g., 24 hours).

-

Image Analysis: Use image analysis software to quantify the mean fluorescence intensity of the GFP signal within individual cells over time. The Cy5 channel can be used to confirm cellular uptake and localization of the PROTAC.

-

Data Interpretation: A decrease in the GFP signal over time indicates degradation of the POI.

Conclusion

The this compound linker is a powerful and versatile tool for the synthesis of fluorescently labeled PROTACs. Its well-defined structure, with hydrophilic PEG chains for improved physicochemical properties and a reactive carboxylic acid for straightforward conjugation, makes it an excellent choice for researchers in the field of targeted protein degradation. The integral Cy5 dye enables the use of advanced techniques such as fluorescence polarization and live-cell imaging, providing invaluable insights into the mechanism of action, binding kinetics, and cellular efficacy of novel PROTACs. This technical guide provides a foundational understanding and practical protocols to facilitate the successful application of this advanced chemical probe in the development of next-generation protein degraders.

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. benchchem.com [benchchem.com]

- 5. Live-Cell Imaging of Protein Degradation Utilizing Designed Protein-Tag Mutant and Fluorescent Probe with Turn-Off Switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. ubiqbio.com [ubiqbio.com]

- 11. bmglabtech.com [bmglabtech.com]

An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-acid)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker molecule, N-(m-PEG4)-N'-(PEG2-acid)-Cy5. This molecule is of significant interest in the fields of chemical biology and drug discovery, primarily for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide will cover its core physicochemical properties, relevant experimental protocols for its use, and the underlying mechanism of action in targeted protein degradation.

Core Molecular Information

This compound is a heterobifunctional molecule that incorporates a Cy5 fluorophore, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The Cy5 moiety allows for fluorescent tracking, while the PEG linker enhances solubility and provides spatial separation. The terminal carboxylic acid serves as a reactive handle for conjugation to other molecules, typically those containing a primary amine.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| Molecular Weight | 741.35 g/mol |

| Chemical Formula | C41H57ClN2O8 |

Application in PROTAC Technology

This compound is primarily utilized as a linker in the construction of PROTACs. PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC, for which this compound is a prime example, plays a crucial role in spatially orienting the target protein and the E3 ligase to facilitate this process. The inclusion of a Cy5 dye allows for the visualization and tracking of the PROTAC molecule in various experimental settings.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is a catalytic cycle that results in the degradation of a target protein.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

The terminal carboxylic acid of this compound is typically reacted with a primary amine on a target molecule to form a stable amide bond. This is a common strategy for conjugating the linker to a ligand for either the target protein or the E3 ligase. Below is a general protocol for this amide coupling reaction.

General Protocol for Amide Coupling

This protocol outlines the steps for conjugating this compound to an amine-containing molecule using carbodiimide (B86325) chemistry.

Materials:

-

This compound

-

Amine-containing molecule (e.g., a protein ligand with a primary amine)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.2-7.5)

-

Quenching reagent (e.g., hydroxylamine)

-

Purification system (e.g., HPLC or column chromatography)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound in anhydrous DMF or DMSO.

-

Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the solution.

-

Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-ester intermediate.

-

-

Conjugation to Amine:

-

Dissolve the amine-containing molecule in the reaction buffer.

-

Add the activated this compound solution to the amine-containing solution.

-

The molar ratio of the linker to the amine-containing molecule may need to be optimized, but a starting point of 1.2:1 can be used.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

Add a quenching reagent, such as hydroxylamine, to stop the reaction and hydrolyze any unreacted NHS-ester.

-

-

Purification:

-

Purify the resulting conjugate using an appropriate method, such as reverse-phase HPLC or size-exclusion chromatography, to remove unreacted starting materials and byproducts.

-

-

Characterization:

-

Confirm the identity and purity of the final conjugate using techniques such as mass spectrometry and UV-Vis spectroscopy (to confirm the presence of the Cy5 fluorophore).

-

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a fluorescently labeled PROTAC using this compound.

Caption: A generalized workflow for synthesizing a fluorescent PROTAC.

Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized for specific experimental conditions and molecules. Always follow appropriate laboratory safety procedures.

An In-Depth Technical Guide to N-(m-PEG4)-N'-(PEG2-acid)-Cy5

CAS Number: 2107273-24-3

This technical guide provides a comprehensive overview of N-(m-PEG4)-N'-(PEG2-acid)-Cy5, a fluorescent labeling reagent designed for researchers, scientists, and drug development professionals. This molecule incorporates a Cy5 core, a widely-used fluorophore in the far-red spectral region, functionalized with a carboxylic acid via a discrete polyethylene (B3416737) glycol (PEG) linker. This design allows for covalent conjugation to primary amines on biomolecules such as proteins, peptides, and antibodies, while the PEG spacer enhances hydrophilicity and reduces non-specific binding.

Core Concepts and Applications

This compound is an amine-reactive fluorescent probe. The terminal carboxylic acid can be activated, most commonly using carbodiimide (B86325) chemistry (e.g., EDC with N-hydroxysuccinimide), to form a stable amide bond with primary amines on a target molecule.

The inclusion of an asymmetric PEG linker (a PEG4 and a PEG2 chain) offers several advantages in bioconjugation and drug development:

-

Enhanced Solubility and Reduced Aggregation: The hydrophilic PEG chains increase the water solubility of the Cy5 dye, which can otherwise be prone to aggregation in aqueous buffers, leading to fluorescence quenching.

-

Improved Biocompatibility: PEGylation is a well-established method to reduce the immunogenicity and improve the in vivo circulation time of biomolecules.[1]

-

Flexible Spacer Arm: The PEG linker provides a flexible spacer between the fluorophore and the labeled molecule, which can minimize steric hindrance and preserve the biological activity of the target.

-

Applications in Drug Development: This reagent is particularly valuable in the development of targeted therapies like Antibody-Drug Conjugates (ADCs) and fluorescently-labeled Proteolysis Targeting Chimeras (PROTACs). In these applications, the Cy5 moiety serves as a reporter to track the localization, distribution, and mechanism of action of the therapeutic agent.

Quantitative Data

The key physicochemical and spectroscopic properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2107273-24-3 | |

| Molecular Formula | C₄₁H₅₇ClN₂O₈ | [2] |

| Molecular Weight | 741.36 g/mol | [2] |

| Excitation Maximum (λex) | ~649 nm | |

| Emission Maximum (λem) | ~667 nm | |

| Purity | ≥97% | |

| Solubility | Soluble in DMSO, DMF | |

| Storage | Store at -20°C, desiccated and protected from light. |

Experimental Protocols

General Protocol for Protein Labeling via EDC/NHS Coupling

This protocol describes the general procedure for conjugating this compound to a protein containing primary amine groups (e.g., lysine (B10760008) residues).

Materials:

-

This compound

-

Protein to be labeled in an amine-free buffer (e.g., 0.1 M MES buffer, pH 4.5-6.0 for activation; can be adjusted to pH 7.2-7.5 for conjugation)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching reagent (e.g., hydroxylamine, Tris, or glycine)

-

Gel filtration column (e.g., Sephadex G-25) for purification

-

Reaction buffers (e.g., MES, PBS)

Procedure:

-

Reagent Preparation:

-

Equilibrate this compound, EDC, and NHS to room temperature before use.

-

Prepare a stock solution of the Cy5 reagent in anhydrous DMF or DMSO.

-

Prepare fresh stock solutions of EDC and NHS in an appropriate buffer or water immediately before use.

-

-

Activation of Carboxylic Acid:

-

In a microcentrifuge tube, dissolve this compound in the activation buffer (e.g., 0.1 M MES, pH 5.5).

-

Add a molar excess of EDC (e.g., 1.2 equivalents) to the Cy5 solution and stir for 10 minutes at room temperature.

-

Add a molar excess of NHS (e.g., 1.2-1.5 equivalents) to the reaction mixture.

-

Allow the activation reaction to proceed for 15-60 minutes at room temperature.

-

-

Conjugation to Protein:

-

Prepare the protein solution in a suitable conjugation buffer (e.g., PBS, pH 7.2-7.5). Ensure the buffer is free of primary amines.

-

Add the activated Cy5 reagent to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 fold molar excess of the dye is common.

-

Incubate the reaction for 2 hours to overnight at room temperature, protected from light.

-

-

Quenching the Reaction:

-

Add a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 to a final concentration of 20-50 mM) to stop the reaction by consuming any unreacted NHS-activated dye.

-

Incubate for an additional 30-60 minutes.

-

-

Purification:

-

Separate the labeled protein from unreacted dye and reaction byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein, which will be visibly colored and typically elute first.

-

-

Characterization (Optional but Recommended):

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for the Cy5 dye) and using the Beer-Lambert law.

-

Signaling Pathway and Workflow Diagrams

PROTAC-Mediated Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. A fluorescently labeled PROTAC, using a reagent like this compound, allows for the visualization and tracking of this process. The diagram below illustrates the key steps in the PROTAC mechanism of action.

Caption: The PROTAC induces a ternary complex, leading to ubiquitination and proteasomal degradation of the target.

Experimental Workflow for Protein Labeling

The following diagram outlines the key steps involved in the covalent labeling of a protein with this compound.

Caption: Workflow for labeling proteins with an amine-reactive Cy5-PEG-acid dye via EDC/NHS chemistry.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with N-(m-PEG4)-N'-(PEG2-acid)-Cy5

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of proteins with the fluorescent dye N-(m-PEG4)-N'-(PEG2-acid)-Cy5. Cyanine 5 (Cy5) is a bright, photostable, far-red fluorescent dye widely used in various biological applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1][2] The N-hydroxysuccinimide (NHS) ester of Cy5 is one of the most common amine-reactive forms for labeling proteins.[2] The inclusion of polyethylene (B3416737) glycol (PEG) linkers (m-PEG4 and PEG2) in the dye's structure enhances its hydrophilicity and biocompatibility, which can improve its solubility in aqueous media and reduce non-specific binding.[3][4]

The protocol herein describes the labeling of primary amines, such as the side chains of lysine (B10760008) residues on the surface of a protein, with the NHS ester of this compound.[2] It is crucial to use a protein solution free of amine-containing buffers (e.g., Tris or glycine) as they will compete with the protein for reaction with the dye.[5][6]

Spectroscopic Properties

The core spectroscopic properties of the Cy5 fluorophore are essential for experimental design and data analysis.

| Property | Value |